molecular formula C15H12BrNO B1519107 5-Bromo-2-(4-methoxyphenyl)-1H-indole CAS No. 851530-48-8

5-Bromo-2-(4-methoxyphenyl)-1H-indole

Cat. No. B1519107
CAS RN: 851530-48-8
M. Wt: 302.16 g/mol
InChI Key: DGIPPVLCMMJSRL-UHFFFAOYSA-N
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Description

“5-Bromo-2-(4-methoxyphenyl)-1H-indole” is a chemical compound. It has been mentioned in the context of crystal structure studies . The compound has a molecular formula of C17H15BrN2O2 .


Synthesis Analysis

The synthesis of a related compound, 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, has been described in a study . The process involved heating a mixture of 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, hydroxylamine hydrochloride, and pyridine in ethanol at 80°C for 5 hours .


Molecular Structure Analysis

The crystal structure of a related compound, 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.4197(9) Å, b = 7.5423(5) Å, c = 14.9602(9) Å, and β = 114.665(2)° .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, the compound could potentially participate in various organic reactions, such as Suzuki cross-coupling reactions .

Scientific Research Applications

Alzheimer's Disease Treatment

5-Bromo-2-(4-methoxyphenyl)-1H-indole derivatives have been explored for their potential in treating cognitive disorders like Alzheimer's disease. For instance, a derivative, SUVN-502, has shown high affinity and selectivity for the serotonin 6 (5-HT6) receptor, a promising target for Alzheimer's treatment. The compound demonstrates robust preclinical efficacy, especially in combination with other Alzheimer's drugs, suggesting a potential role in enhancing cognitive functions (Nirogi et al., 2017).

Anticancer Activity

Indole derivatives, including those with a 5-bromo-2-(4-methoxyphenyl) structure, have been investigated for their anticancer properties. A study synthesized a series of these compounds and tested their cytotoxicity against various human cancer cell lines. Some derivatives showed significant cytotoxicity, suggesting a potential application in cancer therapy (Kumar et al., 2010).

Chemical Reactions and Transformations

These compounds have been used in studying various chemical reactions and transformations. For example, a study focused on the reaction of brominated benzolactone/lactam with certain reagents, providing insights into reaction mechanisms involving brominated indoles (Kammel et al., 2015).

Antibacterial Activity

This compound derivatives have shown potential in antibacterial applications. A study on brominated tryptophan alkaloids derived from marine sponges found that these compounds inhibit the growth of bacteria like Staphylococcus epidermidis (Segraves & Crews, 2005).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “5-Bromo-2-(4-methoxyphenyl)-1H-indole” with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(4-methoxyphenyl)-1H-indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with matrix metalloproteinases (MMPs), specifically MMP-9, by inhibiting its expression through the regulation of NF-κB and MAPK signaling pathways . Additionally, this compound can form strong covalent bonds with other molecules, acting as a catalyst or substrate for various enzymatic reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human fibrosarcoma cells (HT1080), this compound inhibits MMP-9 expression, thereby reducing the invasive potential of these cancer cells . Furthermore, this compound has been observed to suppress pro-inflammatory responses in activated microglia by blocking NF-κB and MAPK signaling pathways . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit MMP-9 expression is mediated by its interaction with NF-κB and MAPK signaling pathways . Additionally, this compound can participate in free radical bromination and nucleophilic substitution reactions, further elucidating its role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with enzymes such as MMP-9 and signaling pathways like NF-κB and MAPK highlight its role in modulating metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form strong covalent bonds with other molecules facilitates its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are critical for understanding the compound’s biochemical activity and potential therapeutic applications.

properties

IUPAC Name

5-bromo-2-(4-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIPPVLCMMJSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653177
Record name 5-Bromo-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851530-48-8
Record name 5-Bromo-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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